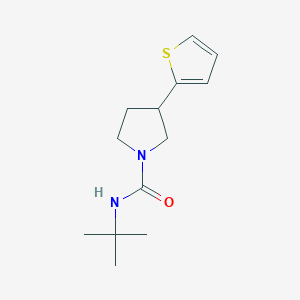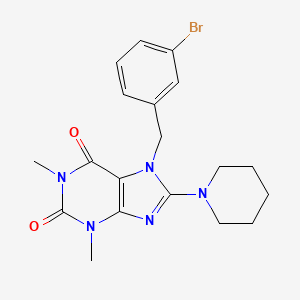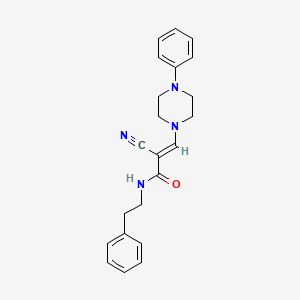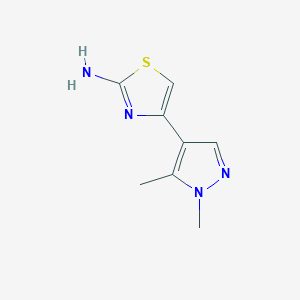
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H14F3NO2S2 and its molecular weight is 397.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemoselective Synthesis
Research demonstrates the utility of related chemical frameworks in the chemoselective N-benzoylation of aminophenols, employing benzoylisothiocyanates to produce compounds like N-(2-hydroxyphenyl)benzamides. These compounds, recognized for their biological interest, undergo synthesis that is explained through the formation of corresponding thiourea followed by elimination of thiocyanic acid due to intramolecular nucleophilic attack. This process underscores the compound's potential in synthesizing biologically relevant molecules through selective reactions (Singh, Lakhan, & Singh, 2017).
Novel Compound Synthesis
Another study focused on the synthesis of novel α-ketoamide derivatives using a specific reagent, showcasing the compound's application in generating a new series of molecules with potential biological activities. The synthesized compounds were characterized using various spectroscopic methods, highlighting the adaptability of related chemical structures in creating biologically active derivatives (El‐Faham et al., 2013).
Antipathogenic Activity
A study on thiourea derivatives, including molecules with a similar benzamide backbone, revealed significant antipathogenic activity, especially against strains known for biofilm growth. This suggests the potential of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide related structures in developing antimicrobial agents with antibiofilm properties, pointing towards its application in addressing microbial resistance (Limban, Marutescu, & Chifiriuc, 2011).
Metalloligands and Magnetic Materials
The application of related benzamide derivatives extends into the field of materials science, particularly in designing metalloligands for single-molecule and single-chain magnets. This research demonstrates how specific ligands coordinate with copper ions to produce anionic metalloligands, which, when combined with lanthanide salts, yield complexes exhibiting single-molecule magnet (SMM) and single-chain magnet (SCM) behaviors. This area highlights the potential of the compound in developing materials with unique magnetic properties (Costes, Vendier, & Wernsdorfer, 2010).
Structural Analysis and Drug Development
Further research into the structural properties and synthesis of related compounds provides insights into their potential in drug development and material science. Studies on crystal structure and synthesis pathways underscore the versatility of the benzamide backbone in creating a wide range of derivatives with potential applications in medicinal chemistry and materials engineering (Sharma et al., 2016).
Propiedades
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2S2/c19-18(20,21)13-6-2-1-5-12(13)16(23)22-11-17(24,14-7-3-9-25-14)15-8-4-10-26-15/h1-10,24H,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGCRDUGBAXIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2606608.png)
![[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine](/img/structure/B2606609.png)
![2-(2-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2606611.png)
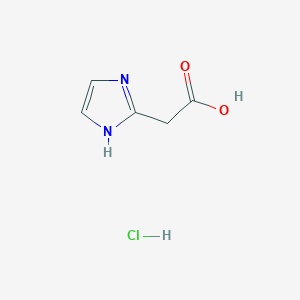

![ethyl 3-carbamoyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2606616.png)
